molecular formula C8H18Cl2N2OS B6216461 8-imino-8lambda6-thia-1-azaspiro[4.5]decan-8-one dihydrochloride CAS No. 2742656-02-4

8-imino-8lambda6-thia-1-azaspiro[4.5]decan-8-one dihydrochloride

Cat. No.: B6216461
CAS No.: 2742656-02-4
M. Wt: 261.2
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Description

8-imino-8lambda6-thia-1-azaspiro[4.5]decan-8-one dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2OS and a molecular weight of 261.2. This compound is characterized by its unique spiro structure, which includes a sulfur atom and an imino group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 8-imino-8lambda6-thia-1-azaspiro[4.5]decan-8-one dihydrochloride involves multiple steps, typically starting with the preparation of the spirocyclic core. The synthetic route often includes the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.

    Introduction of the Imino Group: The imino group is introduced through a reaction with suitable reagents, such as amines or imines.

    Sulfur Incorporation: The sulfur atom is incorporated into the molecule through reactions with sulfur-containing reagents.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

8-imino-8lambda6-thia-1-azaspiro[4.5]decan-8-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur species.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-imino-8lambda6-thia-1-azaspiro[4.5]decan-8-one dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-imino-8lambda6-thia-1-azaspiro[4.5]decan-8-one dihydrochloride involves its interaction with specific molecular targets and pathways. The imino group and sulfur atom play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

8-imino-8lambda6-thia-1-azaspiro[4.5]decan-8-one dihydrochloride can be compared with other similar compounds, such as:

    2-imino-2lambda6-thia-8-azaspiro[4.5]decan-2-one dihydrochloride: This compound has a similar spirocyclic structure but differs in the position of the imino and sulfur groups.

    Other Spirocyclic Compounds: Compounds with similar spirocyclic cores but different functional groups can be compared to highlight the unique properties of this compound.

The uniqueness of this compound lies in its specific arrangement of functional groups and its resulting chemical and biological properties.

Properties

CAS No.

2742656-02-4

Molecular Formula

C8H18Cl2N2OS

Molecular Weight

261.2

Purity

95

Origin of Product

United States

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